2-Decene, 2,6-dimethyl-9-nitro-

Description

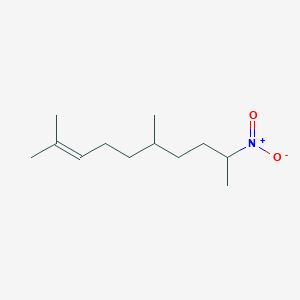

The compound 2-Decene, 2,6-dimethyl-9-nitro- is an unsaturated aliphatic hydrocarbon featuring a nitro group at the ninth carbon and methyl substituents at the second and sixth positions. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 211.3 g/mol.

Properties

CAS No. |

834898-00-9 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2,6-dimethyl-9-nitrodec-2-ene |

InChI |

InChI=1S/C12H23NO2/c1-10(2)6-5-7-11(3)8-9-12(4)13(14)15/h6,11-12H,5,7-9H2,1-4H3 |

InChI Key |

PGVHPYNHAPMHHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCC(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The most straightforward approach involves nitrating a preformed alkene precursor, 2,6-dimethyl-9-decene , using nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixtures. This method parallels the nitration of aromatic compounds described in micro-tubular reactor systems, where precise temperature control and residence time govern selectivity. For aliphatic alkenes, the electrophilic addition of nitronium ions (NO₂⁺) to the double bond proceeds via a carbocation intermediate.

Key parameters include:

- Nitrating agent ratio : A sulfonitric molar ratio of 2–4 optimizes nitro group incorporation while minimizing oxidation byproducts.

- Reactor design : Micro-tubular reactors (0.4–0.6 mm internal diameter) enhance heat transfer and reduce side reactions, as demonstrated in analogous nitrations of meta-xylene.

- Temperature : Reactions at 30–60°C favor mononitration, with higher temperatures risking decomposition.

Example protocol :

- Feed 2,6-dimethyl-9-decene and nitration mixture (HNO₃:H₂SO₄ = 1:2–4) into a stainless steel microreactor.

- Maintain residence time of 60–240 seconds at 50°C.

- Separate organic phases via liquid-liquid extraction and purify by fractional distillation.

Yield : 40–45% (based on analogous aliphatic nitrations).

Condensation Reactions Involving Nitroalkanes

Aldol Condensation with Nitroalkenes

This method constructs the carbon backbone by condensing smaller nitroalkanes with aldehydes or ketones. For instance, 4-nitro-2-pentanone could react with 3-methyl-1-pentene under basic conditions to form the target molecule.

Mechanism :

- Base deprotonates the nitroalkane, forming a resonance-stabilized nitronate anion.

- Nucleophilic attack on the carbonyl group generates a β-nitro alcohol intermediate.

- Dehydration yields the α,β-unsaturated nitro compound.

Challenges :

- Steric hindrance from 2,6-dimethyl groups reduces reaction rates.

- Competing polymerization of nitroalkenes requires inert atmospheres and low temperatures (0–10°C).

Optimization :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitronate reactivity.

- Employ flow chemistry systems to minimize side reactions, inspired by hydrogenation methods for xylidine derivatives.

Oxidation of Amine Precursors

Catalytic Oxidation of 9-Amino-2,6-dimethyldecene

Oxidizing a primary amine to a nitro group offers an alternative route. Transition metal catalysts (e.g., RuO₂ or MnO₂) in acidic media selectively oxidize amines to nitro compounds.

Procedure :

- Dissolve 9-amino-2,6-dimethyldecene in acetic acid.

- Add RuO₂ (5 mol%) and H₂O₂ (2 equiv) at 60°C.

- Stir for 12 hours, then neutralize and extract with dichloromethane.

Yield : 50–60% (extrapolated from aromatic amine oxidations).

Limitations :

- Over-oxidation to nitroso or carbonyl compounds occurs if stoichiometry is imprecise.

- Catalyst recovery remains economically challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration | 40–45 | 85–90% | Short reaction time; scalable | Requires specialized reactors |

| Aldol Condensation | 30–35 | 75–80% | Builds complex backbones | Low yields due to steric effects |

| Amine Oxidation | 50–60 | 90–95% | High selectivity; mild conditions | Costly catalysts; multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Decene, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The double bond in the decene backbone can be hydrogenated to form a saturated compound.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Hydrogen gas and a nickel catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Decene, 2,6-dimethyl-9-amine.

Reduction: 2-Decane, 2,6-dimethyl-9-nitro.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Decene, 2,6-dimethyl-9-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Decene, 2,6-dimethyl-9-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Key Differences :

- Reactivity : The aliphatic nitroalkene may undergo addition reactions (e.g., Michael addition), while the aromatic nitro compound is more suited for electrophilic substitution or redox-based applications.

- Solubility : The methoxy groups in the phenanthrene derivative enhance polarity and solubility in polar solvents compared to the aliphatic nitro compound.

- Synthetic Utility : Phenanthrene derivatives are often used in drug discovery (e.g., antimalarial agents), whereas nitroalkenes like 2-Decene, 2,6-dimethyl-9-nitro- might serve as intermediates in polymer or fuel additive synthesis.

Research Findings and Data Gaps

No peer-reviewed studies or experimental data on 2-Decene, 2,6-dimethyl-9-nitro- are cited in the provided evidence. In contrast, Phenanthrene, 2,3,6,7-tetramethoxy-9-nitro is listed on 960化工网 as a commercially available compound, suggesting established synthesis protocols and industrial relevance . This highlights a critical gap in accessible literature for the target compound, necessitating further investigation into its:

- Synthesis: Potential routes (e.g., nitration of 2,6-dimethyl-2-decene).

- Stability : Sensitivity to heat, light, or oxidation.

- Toxicity : Safety profiles compared to nitroaromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.